Kdm5-IN-1 -

Kdm5-IN-1

Catalog Number: EVT-271643
CAS Number:
Molecular Formula: C17H20N6O
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KDM5-IN-48 is a potent, selective and orally bioavailable KDM5 inhibitor.
Synthesis Analysis

The synthesis of Kdm5-IN-1 involves several key methodologies. Initial steps typically include the formation of a pyridopyrimidinone scaffold, which serves as the core structure for the compound. Subsequent modifications introduce electrophilic groups that enable covalent bonding to specific residues within the KDM5 active site.

For instance, one synthesis route detailed in the literature includes:

  • Step 1: Formation of a pyridopyrimidinone derivative.
  • Step 2: Introduction of a chloroacetamide or acrylamide moiety to enhance covalent binding.
  • Step 3: Purification and characterization using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structural integrity and purity .

Technical details reveal that the potency of these inhibitors can be assessed through time-dependent inhibition assays, measuring the compound's effectiveness at various concentrations over time .

Molecular Structure Analysis

The molecular structure of Kdm5-IN-1 features a pyridopyrimidinone core with additional substituents that facilitate its interaction with the KDM5 enzyme. The compound's design emphasizes selectivity towards KDM5B due to specific interactions at the active site.

Key structural data include:

  • Molecular Formula: C₁₃H₁₃N₃O
  • Molecular Weight: Approximately 225.26 g/mol
  • Binding Mode: The compound forms a covalent bond with cysteine residues in the active site, particularly C480 in KDM5B, which is critical for its inhibitory action .
Chemical Reactions Analysis

Kdm5-IN-1 undergoes specific chemical reactions upon interaction with its target enzyme. The primary reaction involves:

  • Covalent Bond Formation: The electrophilic carbon in the acrylamide group reacts with the thiol group of cysteine residues within KDM5B, resulting in a stable covalent adduct.

This reaction is characterized by kinetic parameters such as kinactk_{inact} (rate of inactivation) and KiK_i (inhibition constant), which are essential for determining the compound's potency and selectivity against other demethylases .

Mechanism of Action

The mechanism of action for Kdm5-IN-1 involves its binding to the active site of KDM5 enzymes, leading to:

  • Inhibition of Demethylation: By covalently modifying cysteine residues, Kdm5-IN-1 effectively prevents the removal of methyl groups from histones, particularly H3K4me3 marks associated with active transcription.

This inhibition results in altered transcriptional regulation, promoting gene expression patterns that are typically suppressed by KDM5 activity. Studies have shown that this can lead to significant changes in cellular proliferation and differentiation pathways .

Physical and Chemical Properties Analysis

Kdm5-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Analytical data from studies indicate that its binding affinity for KDM5B correlates with its structural features and functional groups designed for covalent interaction .

Applications

Kdm5-IN-1 has potential applications in various scientific fields:

  • Cancer Research: As an inhibitor of histone demethylases, it can be used to study mechanisms of gene regulation in cancer cells where KDM5 activity is often upregulated.
  • Epigenetics: The compound serves as a tool for exploring epigenetic modifications and their impacts on gene expression.

Furthermore, ongoing research aims to evaluate its therapeutic potential in treating cancers associated with aberrant KDM5 expression levels .

Molecular Basis of KDM5 Demethylases as Therapeutic Targets

Structural Domains of KDM5 Proteins: JmjC Catalytic Core and Chromatin-Binding Motifs

KDM5 demethylases (KDM5A-D) share a conserved multi-domain architecture that enables their epigenetic functions. The catalytic core comprises the Jumonji N (JmjN) and Jumonji C (JmjC) domains, which form a structural unit essential for enzymatic activity despite being separated by insertions of auxiliary domains in higher eukaryotes [1] [5]. This JmjN-JmjC module coordinates Fe(II) and 2-oxoglutarate (2-OG) cofactors, forming the active site for histone demethylation [5].

Three key chromatin-binding domains regulate substrate targeting:

  • ARID (AT-Rich Interaction Domain): Binds DNA nonspecifically but enhances nucleosome engagement. In KDM5C, deletion of ARID reduces nucleosome demethylation efficiency by >50%, indicating its role in substrate positioning [9].
  • PHD1 (Plant Homeodomain 1): Recognizes unmodified H3K4 (H3K4me0) and allosterically activates catalytic activity in KDM5A/B. Paradoxically, in KDM5C, PHD1 exhibits autoinhibitory effects on DNA binding [9].
  • PHD3: Preferentially binds H3K4me2/3 marks, potentially guiding KDM5A/B to active chromatin regions [3] [7].

Table 1: Domain Organization of Human KDM5 Family Members

IsoformJmjN-JmjCARIDPHD1PHD2PHD3Catalytic Dependence on Auxiliary Domains
KDM5AARID/PHD1 deletion retains ~80% activity [5]
KDM5BSimilar to KDM5A [5]
KDM5CARID essential; PHD1 inhibitory [9]
KDM5DNot fully characterized

Notably, the unstructured linker between ARID and PHD1 in KDM5C mediates nucleosome interactions, and mutations in this region (associated with X-linked intellectual disability) dysregulate chromatin binding and demethylation efficiency [9].

Enzymatic Mechanism of H3K4me2/3 Demethylation: Fe(II)/2-OG Dependency

KDM5 enzymes catalyze H3K4me2/3 demethylation via a conserved dioxygenase mechanism requiring Fe(II) and 2-OG. The reaction proceeds through three sequential steps:

  • Cofactor binding: Fe(II) coordinates with 2-OG in the JmjC active site, forming a ternary complex with oxygen [1] [3].
  • Oxidative decarboxylation: 2-OG undergoes decarboxylation to succinate, generating a reactive Fe(IV)-oxo intermediate [5].
  • Substrate oxidation: The Fe(IV)-oxo species abstracts a hydrogen from methylated H3K4, leading to hydroxylation and spontaneous formaldehyde release (demethylation) [1].

Biochemical studies reveal that the minimal catalytic unit requires only the linked JmjN-JmjC domain coupled with the C-terminal helical zinc-binding domain, as deletion of ARID and PHD1 has negligible impact on in vitro kinetics [5]. The reaction exhibits Michaelis-Menten kinetics, with differential inhibitor sensitivities:

  • KDM5C is 8.5-fold more sensitive to GSK-J1 than KDM5B at physiological 2-OG concentrations [5].
  • JIB-04 shows inverse selectivity, being ~8-fold more potent against KDM5B [5].

Table 2: Kinetic Parameters of KDM5 Demethylases

IsoformSubstrateKm (μM)kcat (min⁻¹)Inhibition by GSK-J1 (IC50)
KDM5BH3K4me31.2 ± 0.30.15 ± 0.022.8 μM [5]
KDM5CH3K4me30.9 ± 0.20.18 ± 0.030.33 μM [5]

Context-Dependent Roles in Transcriptional Regulation: Repressor vs. Coactivator Functions

KDM5 proteins exhibit paradoxical functions in gene regulation, operating as both repressors and activators in a context-dependent manner:

  • Repressive Functions:KDM5A/B remove H3K4me3 at promoters of tumor suppressors (e.g., BRCA1, CAV1) and cell cycle inhibitors (e.g., CDKN1A), enabling uncontrolled proliferation in breast cancer [3] [6]. This repression often involves recruitment of HDAC complexes for simultaneous histone deacetylation [3].

  • Activator Functions:In Drosophila, KDM5 activates mitochondrial genes independently of its demethylase activity by recognizing H3K4me3 via its PHD3 domain [2]. Similarly, in mammalian adipogenesis, KDM5A activates cell cycle genes (CDC6, CDC20) through demethylase-independent recruitment of transcriptional coactivators [7] [8].

The functional dichotomy is particularly evident in development:

  • KDM5A promotes neural progenitor differentiation by repressing astroglial genes (e.g., GFAP) [7].
  • KDM5B maintains embryonic stem cell pluripotency by silencing differentiation genes (e.g., BMI1, EGR1) [7] [8].

Table 3: Context-Dependent Transcriptional Regulation by KDM5 Isoforms

Biological ContextIsoformTarget GenesRegulatory EffectMolecular Mechanism
Adipocyte differentiationKDM5ACDC6, CDC20ActivationDemethylase-independent promoter recruitment [7]
Neural differentiationKDM5BNANOG, RNF17RepressionH3K4me3 demethylation + H3K27me3 deposition [7]
Breast cancer progressionKDM5BBRCA1, CAV1RepressionHDAC complex recruitment [3] [6]
Mitochondrial biogenesisDrosophila KDM5Electron transport chain genesActivationPHD3-dependent H3K4me3 recognition [2]

Genomic Recruitment Mechanisms: Interactions with HDAC Complexes and Retinoblastoma Protein

KDM5 demethylases are recruited to genomic targets through interactions with sequence-specific transcription factors and epigenetic complexes:

  • HDAC Complexes:KDM5A/B physically associate with SIN3A-HDAC1/2 and NuRD complexes, enabling coordinated histone deacetylation and H3K4 demethylation. This dual activity establishes a repressive chromatin state at promoters of differentiation genes (e.g., HOX loci) [1] [3]. In breast cancer cells, KDM5B recruits HDACs to estrogen-responsive elements, dampening ERα signaling and promoting hormone independence [3] [6].

  • Retinoblastoma Protein (RB):KDM5A binds hypophosphorylated RB through its ARID domain, forming a complex that represses E2F-target genes during G1-S transition. This interaction is critical for RB-mediated cell cycle arrest and terminal differentiation [1] [8]. Disruption of KDM5A-RB binding accelerates cell cycle progression in retinoblastoma models [1].

  • Cell-Type Specific Recruitment:In luminal breast cancer, KDM5B is recruited by KLF10 to repress metastasis suppressors [3]. KDM5C interacts with REST to silence neuronal genes in non-neuronal cells [3]. These interactions position KDM5 demethylases at specific genomic loci, enabling precise control of H3K4 methylation landscapes.

Table 4: Protein Interactions Governing KDM5 Genomic Recruitment

Interacting PartnerKDM5 IsoformFunctional ConsequenceBiological Outcome
SIN3A-HDAC1/2KDM5ACoordinated H3 deacetylation and H3K4 demethylationMyogenic differentiation blockade [1]
Hypophosphorylated RBKDM5AE2F target gene repressionCell cycle arrest in G1 phase [1] [8]
KLF10KDM5BPromoter-specific repressionBreast cancer metastasis [3]
ERαKDM5BEstrogen-responsive gene desensitizationEndocrine therapy resistance [3]
ZMYND8KDM5CEnhancer silencingSuppression of differentiation programs [3]

These recruitment mechanisms explain the locus-specific activity of KDM5 demethylases and provide rationale for developing inhibitors that disrupt critical protein-protein interactions in addition to catalytic blockade.

Properties

Product Name

Kdm5-IN-1

IUPAC Name

5-(1-tert-butylpyrazol-4-yl)-7-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C17H20N6O/c1-10(2)13-14(12-8-19-22(9-12)17(3,4)5)21-15-11(6-18)7-20-23(15)16(13)24/h7-10,20H,1-5H3

InChI Key

YQCOPPONWZNBQO-UHFFFAOYSA-N

SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CN(N=C3)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

KDM5-IN-48; KDM5 IN 48; KDM5IN48; KDM5 inhibitor-48; KDM5 inhibitor 48;

Canonical SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CN(N=C3)C(C)(C)C

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